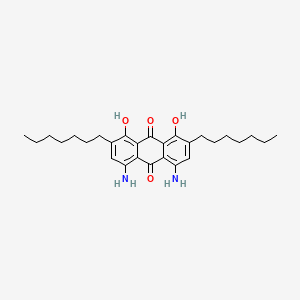
N~2~,N'~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine is a chemical compound with the molecular formula C21H44N2. It is known for its unique structure, which includes a cyclohexyl ring substituted with trimethyl groups and a butane backbone with dibutylamine groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine typically involves multiple steps. One common method includes the alkylation of 2,2,6-trimethylcyclohexanone with dibutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
N~2~,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), Chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~), Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Reduced amines
Substitution: Various substituted amines
科学的研究の応用
N~2~,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of N2,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine involves its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites, thereby altering the enzyme’s function. The compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Butanone, 4-(2,2,6-trimethylcyclohexyl)-: Similar in structure but lacks the dibutylamine groups.
4-(2,2-Dimethyl-6-methylenecyclohexyl)-2-butanone: Another structurally related compound with different substituents on the cyclohexyl ring.
Uniqueness
N~2~,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine is unique due to its specific combination of a cyclohexyl ring with trimethyl groups and a butane backbone with dibutylamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
89951-07-5 |
|---|---|
分子式 |
C21H44N2 |
分子量 |
324.6 g/mol |
IUPAC名 |
2-N,2-N'-dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine |
InChI |
InChI=1S/C21H44N2/c1-7-9-16-22-21(6,23-17-10-8-2)15-13-19-18(3)12-11-14-20(19,4)5/h18-19,22-23H,7-17H2,1-6H3 |
InChIキー |
TUKAVVCSQOOFLT-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(C)(CCC1C(CCCC1(C)C)C)NCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]](/img/structure/B14379460.png)
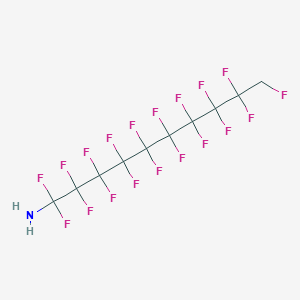
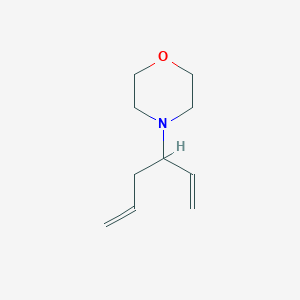
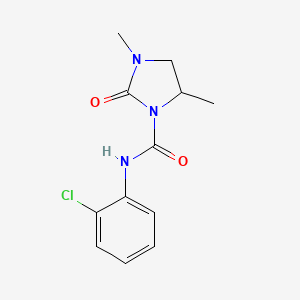
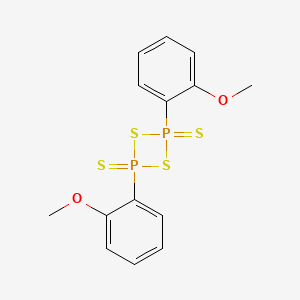
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
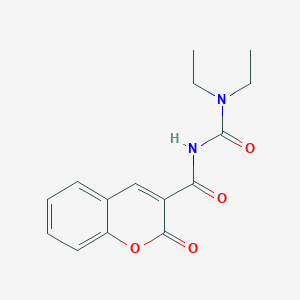
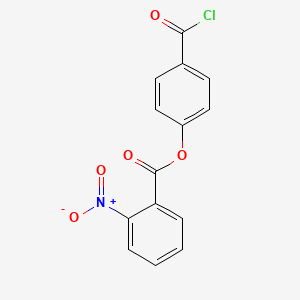
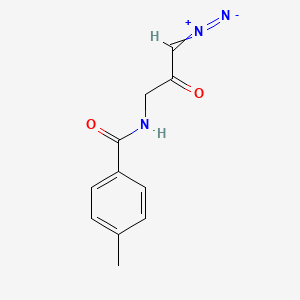
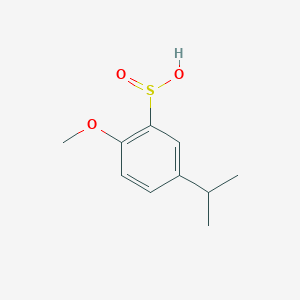
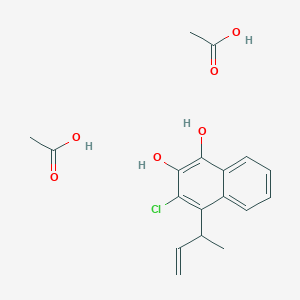
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
